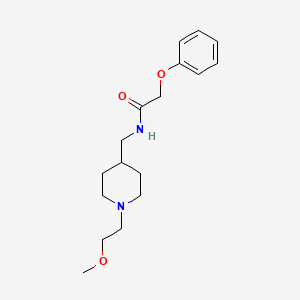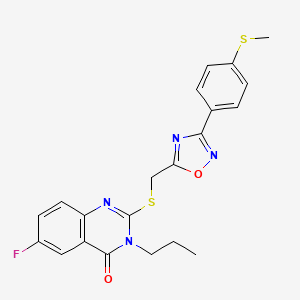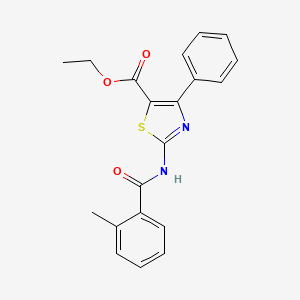
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 883541-14-8 . It has a molecular weight of 263.38 . The IUPAC name for this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (4-pyridinylmethyl)methanamine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” can be represented by the linear formula C15H25N3O . The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15 (5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .
Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Applications De Recherche Scientifique
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The compound can undergo intra- and intermolecular reactions to form bioactive piperidine derivatives. These derivatives are integral in synthesizing substances with potential therapeutic effects, such as antihypertensive, antidiabetic, and neuroprotective agents .
Development of Central Nervous System (CNS) Agents
Due to the structural similarity to natural alkaloids, piperidine derivatives, including our compound, are explored for their CNS activity. They are studied for potential applications in treating neurological disorders like Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-Inflammatory and Analgesic Applications
The piperidine moiety is known for its anti-inflammatory and analgesic properties. Research into N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide could lead to the development of new pain relief medications, particularly those targeting chronic pain conditions .
Antimicrobial Activity
Piperidine compounds have been shown to exhibit antimicrobial activity. This compound could be synthesized into derivatives that act against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains .
Cancer Therapeutics
Research into piperidine derivatives also extends to oncology, where they are evaluated for their anticancer properties. The compound could be used to develop novel chemotherapeutic agents that target specific cancer cells while minimizing damage to healthy tissues .
Agricultural Chemicals
In the agricultural sector, piperidine derivatives are used to create pesticides and herbicides. The compound’s structural flexibility allows for the synthesis of various agents that can protect crops from pests and diseases .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .
Mode of Action
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide acts as an inhibitor of the Lp-PLA2 enzyme . The Lp-PLA2 enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting the Lp-PLA2 enzyme, the compound prevents the buildup of fatty streaks, thereby potentially aiding in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme disrupts the formation of lysophosphatidylcholine, a key component in the development of atherosclerotic plaques . This disruption can affect downstream biochemical pathways involved in the progression of atherosclerosis .
Result of Action
The molecular and cellular effects of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide’s action primarily involve the reduction of atherosclerotic plaque formation . By inhibiting the Lp-PLA2 enzyme, the compound can potentially slow down or halt the progression of atherosclerosis .
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJYWYUWIAWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2858489.png)


![1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2858492.png)
![Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2858494.png)
![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)

![2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2858499.png)

![N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide](/img/structure/B2858502.png)
![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)
![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B2858509.png)
